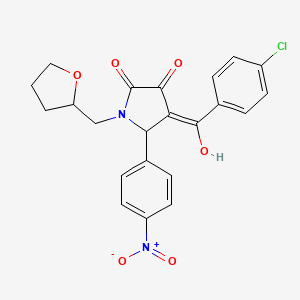
N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPAA has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of MPAA is not fully understood. However, it has been reported to modulate various signaling pathways involved in cell growth, inflammation, and neuroprotection. MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPAA has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPAA has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. MPAA has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, there are also limitations to using MPAA in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not known. In addition, the exact mechanism of action of MPAA is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research of MPAA. One potential application of MPAA is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of MPAA in clinical trials. In addition, the exact mechanism of action of MPAA needs to be further elucidated to identify potential targets for drug development. Another potential application of MPAA is in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of MPAA in animal models of neurodegenerative diseases and to identify potential targets for drug development. Overall, MPAA has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully realize its potential.
Conclusion:
In conclusion, MPAA is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MPAA has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. However, further studies are needed to determine the efficacy and safety of MPAA in clinical trials and to fully elucidate its mechanism of action. MPAA has significant potential for the development of novel therapeutics for various diseases, and further research is needed to fully realize its potential.
合成方法
The synthesis of MPAA involves the reaction of 4-methoxybenzoyl chloride with 4-propylpiperazine in the presence of triethylamine to form N-(4-methoxyphenyl)-4-propylpiperazine-1-carboxamide. This intermediate is then reacted with acetic anhydride to form the final product, N-(4-methoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide. The purity and yield of MPAA can be improved by recrystallization and column chromatography.
科学研究应用
MPAA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. MPAA has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPAA has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-8-18-9-11-19(12-10-18)13-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGUVPQVQPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)